3-(Methoxycarbonyl)cyclobutanecarboxylic acid
Overview
Description
3-(Methoxycarbonyl)cyclobutanecarboxylic acid, also known as MCCA, is a cyclic compound . It has a molecular weight of 158.15 . It is commonly used in scientific experiments due to its diverse range of properties.
Molecular Structure Analysis
The molecular formula of this compound is C7H10O4 . The InChI code is 1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) .Physical and Chemical Properties Analysis
The physical form of this compound is liquid . It has a predicted boiling point of 269.9° C at 760 mmHg , a predicted density of 1.3 g/cm3 , and a predicted refractive index of n20D 1.50 .Scientific Research Applications
Photochemical Synthesis
3-(Methoxycarbonyl)cyclobutanecarboxylic acid is utilized in photochemical synthesis processes. For instance, its derivatives have been employed in continuous photo flow synthesis, beneficial in creating biologically active compounds and materials science applications. These derivatives, particularly those containing a cyclobutane ring system labeled with deuterium atoms, are useful in synthesizing internal standards for drug candidate compounds in mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).
Cyclization Processes
The compound plays a role in cyclization processes to create various derivatives. An example includes the cyclisation of 3-methoxycarbonyl-cis-4-(1- and 2-naphthyl)but-3-enoic acids into phenanthrene derivatives, showcasing its versatility in organic synthesis (Abdel‐Wahhab, El-Assal, Ramses, & Shehab, 1968).
Synthesis of β-Dipeptides
The acid is instrumental in synthesizing β-amino acid derivatives, such as in the stereodivergent syntheses of bis(cyclobutane) β-dipeptides. These products represent the first reported β-amino acid oligomers containing two directly linked cyclobutane residues, highlighting its importance in peptide synthesis (Izquierdo et al., 2002).
Improved Synthesis Methods
Significant research has focused on improving the synthesis methods of derivatives of this compound. For instance, improved methods for synthesizing 3-oxocyclobutanecarboxylic acid from methanol and acetone, offering advantages like low cost and ease of operation, are a testament to the ongoing research in optimizing its production (Bin & Zheng-lin, 2010).
Natural Compound Isolation
In the field of natural product chemistry, derivatives of this acid have been isolated from natural sources. For example, a novel cyclobutane-type norlignan and a phenylpropanoid were isolated from Peperomia tetraphylla, showcasing its presence and utility in studying natural compounds (Li, Huang, Gong, & Tian, 2007).
Electrochemical Studies
The compound's derivatives are also studied for their electrochemical behavior, such as in the analysis of 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine. These studies are crucial for understanding the electrochemical properties and potential applications in various fields (David, Hurvois, Tallec, & Toupet, 1995).
Safety and Hazards
The safety information for 3-(Methoxycarbonyl)cyclobutanecarboxylic acid includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word is “Warning” and the pictograms include GHS07 .
Properties
IUPAC Name |
3-methoxycarbonylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAHGOJIRQOMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653860, DTXSID901269698 | |
Record name | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl cis-1,3-cyclobutanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116569-00-7, 142733-61-7, 1401103-71-6 | |
Record name | 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl cis-1,3-cyclobutanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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